molecular formula C20H28O2 B12289678 1,4-Bis(2,2-dimethylpropoxy)naphthalene CAS No. 957761-01-2

1,4-Bis(2,2-dimethylpropoxy)naphthalene

Cat. No.: B12289678
CAS No.: 957761-01-2
M. Wt: 300.4 g/mol
InChI Key: HTTAJYXYHYNRBV-UHFFFAOYSA-N
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Description

1,4-Bis(2,2-dimethylpropoxy)naphthalene is a naphthalene derivative featuring two 2,2-dimethylpropoxy (neopentyloxy) groups substituted at the 1- and 4-positions of the naphthalene core. This compound belongs to a class of alkoxy-substituted aromatic systems, where bulky alkoxy groups influence steric and electronic properties. Such derivatives are of interest in materials science, particularly for applications requiring thermal stability, controlled solubility, or fluorescence modulation.

Properties

CAS No.

957761-01-2

Molecular Formula

C20H28O2

Molecular Weight

300.4 g/mol

IUPAC Name

1,4-bis(2,2-dimethylpropoxy)naphthalene

InChI

InChI=1S/C20H28O2/c1-19(2,3)13-21-17-11-12-18(22-14-20(4,5)6)16-10-8-7-9-15(16)17/h7-12H,13-14H2,1-6H3

InChI Key

HTTAJYXYHYNRBV-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)COC1=CC=C(C2=CC=CC=C21)OCC(C)(C)C

Origin of Product

United States

Preparation Methods

Chemical Properties and Structural Characteristics

1,4-Bis(2,2-dimethylpropoxy)naphthalene (CAS No. 957761-01-2) is characterized by the molecular formula C₂₀H₂₈O₂ and has a molecular weight of approximately 300.4 g/mol. The compound features a naphthalene core with two bulky 2,2-dimethylpropoxy substituents at the 1 and 4 positions, conferring specific physicochemical properties such as enhanced hydrophobicity and improved solubility in organic solvents.

Property Value
CAS Number 957761-01-2
Molecular Formula C₂₀H₂₈O₂
Molecular Weight 300.4 g/mol
IUPAC Name 1,4-bis(2,2-dimethylpropoxy)naphthalene
Standard InChIKey HTTAJYXYHYNRBV-UHFFFAOYSA-N
Appearance Crystalline solid

General Synthetic Approaches for 1,4-Disubstituted Naphthalenes

Before detailing specific methods for preparing 1,4-Bis(2,2-dimethylpropoxy)naphthalene, it is valuable to understand general synthetic strategies for introducing substituents at the 1,4-positions of naphthalene. These approaches provide context for the specialized synthesis of our target compound.

Nucleophilic Substitution of 1,4-Dihydroxynaphthalene

One of the most common approaches for preparing 1,4-dialkoxy naphthalenes involves the nucleophilic substitution of 1,4-dihydroxynaphthalene with appropriate alkylating agents. This approach has been successfully employed for various naphthalene derivatives, including those with similar ether linkages to our target compound.

The general reaction scheme can be represented as:

1,4-Dihydroxynaphthalene + 2 R-X → 1,4-Bis(R-oxy)naphthalene + 2 HX

Where R-X represents the alkylating agent, which in the case of 1,4-Bis(2,2-dimethylpropoxy)naphthalene would be 2,2-dimethylpropyl halide (neopentyl halide).

Grignard Coupling Methods

Another approach involves the use of Grignard reagents in coupling reactions with 1,4-dihalonaphthalenes. While this method is more commonly used for carbon-carbon bond formation (as in the synthesis of 1,4-dimethylnaphthalene), it illustrates the versatility of functionalization strategies at the 1,4-positions.

The general scheme for such reactions is:

1,4-Dihalonaphthalene + 2 R-MgX → 1,4-Bis(R)naphthalene + 2 MgX₂

This approach requires catalyst systems, typically involving nickel-phosphine complexes, and carefully controlled reaction conditions.

Specific Preparation Methods for 1,4-Bis(2,2-dimethylpropoxy)naphthalene

Direct Alkylation of 1,4-Dihydroxynaphthalene

The primary method for synthesizing 1,4-Bis(2,2-dimethylpropoxy)naphthalene involves the direct alkylation of 1,4-dihydroxynaphthalene with 2,2-dimethylpropyl halides (typically bromide or chloride) in the presence of a suitable base.

Reaction Conditions
Parameter Condition
Starting Materials 1,4-Dihydroxynaphthalene, 2,2-Dimethylpropyl bromide
Base Potassium carbonate (K₂CO₃) or sodium hydroxide (NaOH)
Solvent N,N-Dimethylformamide (DMF) or N,N-Dimethylacetamide (DMAc)
Temperature 80-120°C
Reaction Time 8-24 hours
Atmosphere Nitrogen (preferred)
Detailed Procedure
  • A mixture of 1,4-dihydroxynaphthalene (1 equivalent) and anhydrous potassium carbonate (2.5-3.0 equivalents) is prepared in dry DMF or DMAc.
  • 2,2-Dimethylpropyl bromide (2.2-2.5 equivalents) is added slowly to the mixture under nitrogen atmosphere.
  • The reaction mixture is heated to 80-120°C and stirred for 8-24 hours.
  • After cooling to room temperature, the mixture is poured into water to precipitate the product.
  • The crude product is collected by filtration, washed with water, and purified by recrystallization from an appropriate solvent (e.g., ethanol or ethanol/water mixture).

This method typically provides 1,4-Bis(2,2-dimethylpropoxy)naphthalene in moderate to good yields (60-75%).

Modified Williamson Ether Synthesis

A variation of the Williamson ether synthesis can be employed for more efficient preparation of 1,4-Bis(2,2-dimethylpropoxy)naphthalene. This approach focuses on optimizing reaction conditions to improve yields and purity.

Reaction Conditions
Parameter Condition
Starting Materials 1,4-Dihydroxynaphthalene, 2,2-Dimethylpropyl bromide
Base Cesium carbonate (Cs₂CO₃)
Phase Transfer Catalyst Tetrabutylammonium bromide (TBAB)
Solvent Acetone or acetonitrile
Temperature 60-80°C
Reaction Time 12-36 hours
Atmosphere Nitrogen
Procedure Details

The use of cesium carbonate as a base and the addition of a phase transfer catalyst significantly enhance the reaction efficiency. The reaction can be conducted in acetone or acetonitrile, which are easier to handle and remove than DMF or DMAc.

The purification process typically involves:

  • Filtration to remove inorganic salts
  • Evaporation of the solvent
  • Column chromatography (hexane/ethyl acetate system)
  • Recrystallization from an appropriate solvent system

This modified approach can increase yields to 75-85% with higher purity of the final product.

Adaptation from Related Naphthalene Derivatives Synthesis

Drawing from successful methods used for related naphthalene derivatives, such as 1,4-bis(4-aminophenoxy)naphthalene, additional synthetic routes can be adapted for 1,4-Bis(2,2-dimethylpropoxy)naphthalene.

Base-Catalyzed Nucleophilic Substitution

This method involves treating 1,4-dihydroxynaphthalene with 2,2-dimethylpropyl halide in the presence of a strong base such as potassium hydroxide or sodium hydride.

Parameter Condition
Starting Materials 1,4-Dihydroxynaphthalene, 2,2-Dimethylpropyl halide
Base Sodium hydride (NaH) or potassium hydroxide (KOH)
Solvent Tetrahydrofuran (THF) or 1,4-dioxane
Temperature Reflux temperature (65-85°C)
Reaction Time 6-12 hours
Atmosphere Nitrogen or argon

This approach can provide yields of 60-70% with proper optimization.

Comparative Analysis of Preparation Methods

Yield and Efficiency Comparison

The various methods for preparing 1,4-Bis(2,2-dimethylpropoxy)naphthalene differ in their efficiency, as measured by reaction yields, time requirements, and resource utilization.

Method Typical Yield (%) Reaction Time (h) Temperature (°C) Solvent System Advantages Disadvantages
Direct Alkylation 60-75 8-24 80-120 DMF/DMAc Simple procedure, readily available reagents High temperature, difficult solvent removal
Modified Williamson 75-85 12-36 60-80 Acetone/Acetonitrile Higher yields, easier workup Longer reaction time, requires phase transfer catalyst
Base-Catalyzed Substitution 60-70 6-12 65-85 THF/Dioxane Shorter reaction time, milder conditions Requires handling of reactive bases (NaH)

Practical Considerations for Scale-Up

For industrial or large-scale synthesis, several factors need consideration beyond the laboratory-scale procedures:

  • Reagent Cost : 2,2-Dimethylpropyl bromide is more expensive than the chloride analog but typically provides higher yields and faster reactions. Cost-benefit analysis is necessary for large-scale production.

  • Solvent Selection : DMF and DMAc are effective but present challenges in disposal and recovery. Acetone and acetonitrile offer more environmentally friendly alternatives with easier recovery.

  • Base Selection : Potassium carbonate is economical for large-scale use, whereas cesium carbonate, while more effective, is significantly more expensive.

  • Purification Strategy : Column chromatography is impractical at large scales. Crystallization protocols need to be optimized for industrial production.

Optimization Strategies and Critical Parameters

Reaction Condition Optimization

Several critical parameters significantly influence the yield and purity of 1,4-Bis(2,2-dimethylpropoxy)naphthalene:

Temperature Effects
Temperature (°C) Effect on Reaction
Below 60 Slow reaction rate, incomplete conversion
60-80 Optimal for modified Williamson approach
80-100 Good for direct alkylation, moderate side reactions
Above 100 Faster reaction but increased side products
Base Selection Impact
Base Relative Efficiency Side Reactions Cost Factor
K₂CO₃ Moderate Low Low
Cs₂CO₃ High Very low High
NaOH Moderate-high Moderate Very low
NaH High Moderate-high Moderate
Solvent Effects

The choice of solvent significantly affects the reaction efficiency. Polar aprotic solvents (DMF, DMAc) generally provide better results due to their ability to facilitate nucleophilic substitution reactions. However, they present challenges in terms of toxicity and removal.

Addressing Common Challenges

Several challenges commonly arise during the synthesis of 1,4-Bis(2,2-dimethylpropoxy)naphthalene:

  • Mono-substitution : Incomplete reaction leading to 1-hydroxy-4-(2,2-dimethylpropoxy)naphthalene as a major impurity. This can be addressed by:

    • Increasing the equivalents of alkylating agent (2.5-3.0 equiv.)
    • Extending reaction time
    • Ensuring anhydrous conditions
  • Oxidation of Starting Material : 1,4-Dihydroxynaphthalene is prone to oxidation. Strategies to minimize this include:

    • Using an inert atmosphere throughout the reaction
    • Adding small amounts of antioxidants
    • Freshly purifying the starting material before use
  • Purification Challenges : Separation of mono-substituted byproducts can be difficult. Effective approaches include:

    • Optimized crystallization procedures
    • Careful column chromatography with gradient elution
    • Selective precipitation techniques

Chemical Reactions Analysis

Structural Analysis

1.1 Molecular Properties
The compound, 1,4-Bis(2,2-dimethylpropoxy)naphthalene (PubChem CID: 71312584), has the molecular formula C₂₀H₂₈O₂ and a molecular weight of 300.4 g/mol . Its structure consists of a naphthalene core with two neopentyloxy groups (2,2-dimethylpropoxy) attached at positions 1 and 4 .

1.2 Synonyms and Classification
Common names include:

  • 1,4-Dineopentyloxy-naphthalene

  • 1,4-Bis(neopentyloxy)naphthalene

  • Starbld0001325 .

Influence of Steric Hindrance on Reactivity

The bulky neopentyloxy groups at positions 1 and 4 likely sterically shield the naphthalene ring, potentially directing reactivity to less hindered positions. For analogous naphthalene derivatives, steric effects are known to influence regioselectivity in nucleophilic addition reactions. For example, steric hindrance in substrates can favor 1,4-addition over 1,2-addition in dearomatization reactions, particularly when bulky organolithium reagents are used in coordinating solvents like THF with cosolvents such as HMPA or DMPU . While this specific compound is not explicitly studied in the provided sources, its steric profile suggests similar reactivity patterns.

Ether Group Reactivity

The neopentyloxy groups are ethers, which are generally stable under mild conditions but can undergo:

  • Acidic or basic hydrolysis : Potential cleavage to form phenolic groups or esters, depending on reaction conditions.

  • Elimination : Removal of the ether oxygen under strong acidic conditions, though this is less common without additional leaving groups.

Dearomatization and Nucleophilic Addition

  • Block nucleophilic attack : Directing reactions to positions 2, 3, 5, or 6 of the naphthalene ring.

  • Stabilize intermediates : If dearomatization occurs, the resulting radical or carbanion intermediates may be stabilized by the electron-donating ether groups.

Data Tables

3.1 Structural and Physical Data

PropertyValue/Description
Molecular FormulaC₂₀H₂₈O₂
Molecular Weight300.4 g/mol
Synonyms1,4-Dineopentyloxy-naphthalene, Starbld0001325
Structural FeaturesNaphthalene core with two neopentyloxy groups at positions 1 and 4

3.2 Reaction Conditions (Inferred from Analogous Systems)

Reaction TypeConditionsLikely Outcome
Nucleophilic AdditionSterically bulky organolithium reagents, THF with HMPA/DMPUPreferential 1,4-addition (if applicable)
Ether HydrolysisAcidic/basic conditionsPhenolic derivatives or esters

Scientific Research Applications

Industrial Applications

1. Solvent and Additive in Polymer Chemistry
1,4-Bis(2,2-dimethylpropoxy)naphthalene serves as an effective solvent and additive in polymer formulations. Its hydrophobic nature and enhanced solubility in organic solvents make it suitable for use in coatings and adhesives. The bulky substituents contribute to improved compatibility with various polymers, facilitating better dispersion and stability of formulations.

2. Research Applications
In scientific research, this compound is utilized as a model compound for studying the effects of steric hindrance on chemical reactivity and biological interactions. The unique structure allows researchers to explore its behavior in various chemical environments, contributing to the understanding of naphthalene derivatives' reactivity.

Case Studies

Case Study 1: Polymer Formulation
A case study conducted on the use of 1,4-bis(2,2-dimethylpropoxy)naphthalene as an additive in a polyurethane coating demonstrated enhanced mechanical properties compared to traditional formulations. The study indicated that incorporating this compound improved adhesion and flexibility while reducing brittleness in the final product.

Case Study 2: Environmental Impact Assessment
An environmental impact assessment was performed to evaluate the potential ecological risks associated with the use of naphthalene derivatives in industrial applications. The findings suggested that while these compounds are effective in their roles, their persistence in the environment necessitates careful management to mitigate potential toxicity to aquatic life .

Mechanism of Action

The mechanism of action of 1,4-Dineopentyloxy-naphthalene involves its interaction with molecular targets such as proteins and enzymes. The compound can form complexes with metal ions, which can affect various biochemical pathways . Its effects are mediated through redox reactions and the formation of reactive intermediates .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 1,4-Bis(2,2-dimethylpropoxy)naphthalene with structurally related naphthalene derivatives, focusing on substituent effects, physical properties, and applications.

1,4-Bis(2-benzoxazolyl)naphthalene (Fluorescent Brightener 367)

  • Molecular Formula : C24H14N2O2
  • Molecular Weight : 362.38 g/mol
  • Melting Point : 210–212°C
  • Applications : Widely used as a fluorescent brightener in plastics and textiles due to its strong UV absorption and blue-light emission .
  • Key Properties :
    • High fluorescence quantum yield, with excitation at 350 nm and emission at 430 nm .
    • Stable under thermal processing conditions, making it suitable for polymer applications .
  • Structural Contrast : Unlike the alkoxy groups in 1,4-Bis(2,2-dimethylpropoxy)naphthalene, benzoxazolyl substituents introduce heterocyclic aromaticity, enhancing electron-withdrawing effects and fluorescence efficiency.

1,4-Bis(4-methoxyphenyl)naphthalene

  • Molecular Formula : C24H20O2
  • Molecular Weight : 340.40 g/mol
  • Crystallographic Data: Monoclinic crystal system (space group P21/n), with a β angle of 92.111° and unit cell volume of 3573.9 ų .
  • Applications : Investigated for organic electronics due to its planar naphthalene core and methoxy-phenyl conjugation .
  • Key Properties :
    • Methoxy groups induce slight twisting (dihedral angles: 59.63–67.09°) between the naphthalene and phenyl rings, influencing packing and charge transport .
    • Stabilized by intermolecular C–H···O interactions in the solid state .

1,4-Bis(2-bromophenyl)naphthalene

  • Synthesis : Prepared via Suzuki-Miyaura coupling of 1,4-diiodonaphthalene with 2-bromophenylboronic acid (96% yield) .
  • Applications : Intermediate for synthesizing phosphine ligands in catalysis .
  • Key Properties :
    • Bromine atoms enable further functionalization (e.g., lithiation, phosphination) .
    • Bulky bromophenyl groups may hinder rotational freedom compared to alkoxy substituents.

Data Table: Comparative Properties of Naphthalene Derivatives

Compound Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Applications Notable Properties
1,4-Bis(2,2-dimethylpropoxy)naphthalene Not reported Not reported Not reported Hypothesized: Solubility modifiers, OLEDs Predicted steric bulk from neopentyloxy groups
1,4-Bis(2-benzoxazolyl)naphthalene C24H14N2O2 362.38 210–212 Fluorescent brighteners High thermal stability, λex = 350 nm
1,4-Bis(4-methoxyphenyl)naphthalene C24H20O2 340.40 Not reported Organic electronics Planar conjugation, C–H···O interactions
1,4-Bis(2-bromophenyl)naphthalene C22H14Br2 438.06 Not reported Catalysis intermediates Functionalizable bromine substituents

Research Findings and Trends

  • Fluorescence vs. Steric Effects : Benzoxazolyl derivatives excel in fluorescence due to rigid, conjugated structures, while alkoxy-substituted compounds (e.g., neopentyloxy) may prioritize solubility and processability .
  • Crystallinity and Packing : Methoxy-phenyl derivatives exhibit ordered packing via weak interactions, whereas bulky alkoxy groups likely disrupt crystallization, favoring amorphous phases .
  • Synthetic Flexibility : Bromophenyl-substituted naphthalenes serve as versatile intermediates, whereas alkoxy groups offer fewer opportunities for post-synthetic modification .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1,4-Bis(2,2-dimethylpropoxy)naphthalene, and how can reaction conditions be optimized for high yield?

  • Methodological Answer : The synthesis typically involves nucleophilic substitution on naphthalene diol derivatives using 2,2-dimethylpropyl bromide under alkaline conditions. Key parameters include:

  • Catalyst : Potassium carbonate (K₂CO₃) in polar aprotic solvents like DMF (dimethylformamide) to enhance reactivity .
  • Temperature : Room temperature to 80°C, balancing reaction rate and side-product formation.
  • Purification : Recrystallization from ethanol or column chromatography to isolate the product from unreacted starting materials .
    • Data Contradiction : Lower yields (<60%) are often reported due to steric hindrance from bulky substituents, necessitating iterative optimization of solvent and stoichiometry .

Q. Which spectroscopic and crystallographic techniques are most effective for confirming the molecular structure of this compound?

  • Methodological Answer :

  • X-ray Crystallography : Use SHELX programs (e.g., SHELXL for refinement) to resolve the crystal structure, particularly for verifying substituent orientation on the naphthalene backbone .
  • NMR Spectroscopy : ¹H and ¹³C NMR to confirm substitution patterns (e.g., singlet peaks for equivalent dimethylpropoxy groups at δ ~1.2 ppm for CH₃ and δ ~3.5 ppm for OCH₂) .
  • Mass Spectrometry : High-resolution MS (HRMS) to validate molecular weight (e.g., [M+H]⁺ expected at m/z 362.39 for C₂₄H₁₄N₂O₂ analogs) .

Advanced Research Questions

Q. How can computational modeling predict the photophysical properties of 1,4-Bis(2,2-dimethylpropoxy)naphthalene, and what discrepancies arise between theoretical and experimental data?

  • Methodological Answer :

  • Density Functional Theory (DFT) : Calculate electronic transitions (e.g., HOMO-LUMO gaps) to predict UV-Vis absorption peaks. Basis sets like B3LYP/6-311+G(d,p) are commonly used for aromatic systems .
  • Molecular Dynamics (MD) : Simulate solvent effects on fluorescence quantum yield, which may conflict with experimental values due to unaccounted intermolecular interactions .
    • Data Contradiction : Computational models often underestimate Stokes shifts due to challenges in modeling excited-state relaxation dynamics .

Q. What strategies mitigate batch-to-batch variability in fluorescence properties for applications in optoelectronic materials?

  • Methodological Answer :

  • Crystallinity Control : Annealing films at 150–200°C to enhance molecular packing, as demonstrated for naphthalene-based conjugated polymers .
  • Purity Thresholds : Implement HPLC with diode-array detection (DAD) to ensure >99% purity, critical for consistent fluorescence emission .
  • Environmental Screening : Test stability under UV exposure and humidity to identify degradation pathways (e.g., photooxidation of ether linkages) .

Q. How can in vivo toxicity studies for this compound be designed to minimize bias, and what endpoints are most relevant for risk assessment?

  • Methodological Answer :

  • Risk of Bias (RoB) Framework : Apply the OHAT tool to evaluate study design (Table C-7):
  • Randomization : Ensure dose groups are randomized to prevent selection bias .
  • Blinding : Blind researchers to treatment groups during data collection and analysis .
  • Confounding Variables : Control for age, sex, and genetic background in animal models .
  • Key Endpoints : Hepatic enzyme activity (e.g., CYP450 isoforms) and pulmonary histopathology, based on naphthalene-derivative toxicity profiles .

Q. How can contradictions between computational predictions and experimental results in solubility studies be resolved?

  • Methodological Answer :

  • Solubility Parameters : Compare Hansen solubility parameters (δD, δP, δH) from MD simulations with experimental measurements in solvents like THF or chloroform .
  • Co-solvency Studies : Use ternary phase diagrams to identify optimal solvent mixtures, addressing discrepancies caused by non-ideal solution behavior .
  • Crystallographic Validation : Correlate simulated crystal packing with X-ray diffraction data to identify polymorphic forms affecting solubility .

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